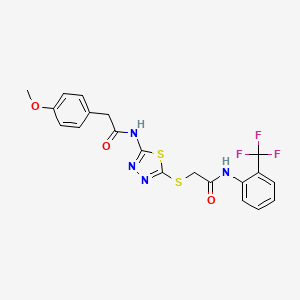

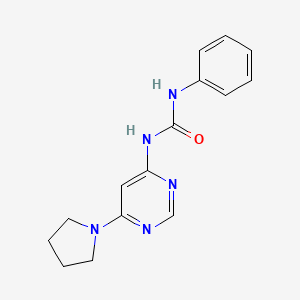

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss various derivatives of 1-phenyl-3-substituted ureas with different substituents on the pyrimidinyl ring, which are evaluated for their anticancer and antiangiogenic properties .

Synthesis Analysis

The synthesis of related 1-phenyl-3-substituted urea derivatives typically involves the reaction of appropriate phenyl isocyanates with substituted pyrimidinyl compounds. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through a computer-aided design, which led to the discovery of new anticancer agents . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design, resulting in compounds with potent activity against chronic myeloid leukemia .

Molecular Structure Analysis

The molecular structure of 1-phenyl-3-substituted ureas is characterized by the presence of an arylurea moiety and a pyrimidinyl group. The position and nature of substituents on the phenyl and pyrimidinyl rings greatly influence the biological activity of these compounds. For example, the presence of a thioether linker and the arylurea moiety in the meta position to the thioether were found to be crucial for the high potency of certain VEGFR-2 tyrosine kinase inhibitors .

Chemical Reactions Analysis

The chemical reactivity of 1-phenyl-3-substituted ureas depends on the functional groups present on the phenyl and pyrimidinyl rings. In one study, 4-ethyl-6-methylpyrimidine 1-oxide reacted with phenyl isocyanate to yield a urea derivative, demonstrating the potential for various chemical transformations involving the pyrimidinyl group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not explicitly discussed in the provided papers, the properties of similar compounds can be inferred. The introduction of different substituents can affect the solubility, stability, and overall reactivity of the urea derivatives. The biological evaluation of these compounds often involves assessing their cytotoxicity against various cancer cell lines, and the structure-activity relationships suggest that certain structural features are critical for their biological activities .

Scientific Research Applications

Urease Inhibitors and Potential Drugs for Infections

- Urease Inhibitors for Infections : Urease, an enzyme that catalyzes the hydrolysis of urea, plays a significant role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors, including urea derivatives, have been studied for their potential applications in treating such infections. However, acetohydroxamic acid, a known urease inhibitor, shows severe side effects, highlighting the need for further exploration of urease inhibition potential of novel compounds (Kosikowska & Berlicki, 2011).

Synthesis and Characterization

- Synthesis of Tetrahydropyrimidine Derivatives : Research into substituted tetrahydropyrimidine derivatives, which exhibit a range of biological activities including anti-inflammatory effects, demonstrates the ongoing interest in synthesizing and characterizing compounds related to pyrimidine for potential medicinal applications. These studies involve innovative synthesis techniques and the evaluation of biological activities (Gondkar, Deshmukh, & Chaudhari, 2013).

Pharmacological Applications

- Biological Responses to Herbicides in Non-Target Species : Studies on the biological effects of phenylurea herbicides, such as diuron and linuron, on non-target organisms like fish and amphibians, shed light on the environmental impact and potential toxicological mechanisms of urea derivatives. This research can inform the development of safer agrochemicals and the assessment of environmental risks (Marlatt & Martyniuk, 2017).

Chemical Chaperones and Protein Folding

- Therapeutic Effects of 4-Phenylbutyric Acid : While not directly related to "1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea," research on 4-phenylbutyric acid (4-PBA) as a chemical chaperone offers insights into the potential applications of similar compounds in mitigating endoplasmic reticulum stress and misfolded protein aggregation. This suggests a broader therapeutic potential for urea derivatives in treating diseases associated with protein misfolding (Kolb et al., 2015).

Future Directions

The future directions for “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” and similar compounds could involve further exploration of the pharmacophore space and the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the discovery of new drugs for the treatment of various diseases.

properties

IUPAC Name |

1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNQWVWMYGFYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)

![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)